

Application Notes and Protocols for Kmg-104AM in Confocal Microscopy

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Compound of Interest

Compound Name: Kmg-104AM

Cat. No.: B12426902

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **Kmg-104AM**, a fluorescent probe for the detection of intracellular magnesium ions (Mg^{2+}), in confocal microscopy. Detailed protocols for cell loading and imaging, as well as an overview of its application in studying mitochondrial function, are presented.

Introduction to Kmg-104AM

Kmg-104AM is a cell-permeant fluorescent indicator highly selective for magnesium ions. Its fluorescence intensity increases upon binding to Mg^{2+} , making it a valuable tool for real-time monitoring of intracellular Mg^{2+} dynamics in living cells. A key feature of Kmg-104 is its excitability by the 488 nm laser line, common in many confocal microscopes, and its high selectivity for Mg^{2+} over calcium (Ca^{2+}), which is crucial for accurate measurements in a cellular environment.^[1] The probe is largely insensitive to pH changes within the physiological range (pH 6.0 to 7.6).^[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for **Kmg-104AM**.

Table 1: Spectroscopic Properties of Kmg-104

Property	Value	Reference
Excitation Wavelength	~490 nm	[2]
Emission Wavelength	~510 nm	[2]
Dissociation Constant (Kd) for Mg ²⁺	~3 mM	[2]
Dissociation Constant (Kd) for Ca ²⁺	~7.5 mM	

Table 2: Recommended Confocal Microscopy Settings for **Kmg-104AM**

Parameter	Recommended Setting
Excitation Laser	488 nm
Emission Detection Range	500 - 550 nm
Pinhole Size	1 Airy Unit (AU)
Laser Power	Minimize to reduce phototoxicity (start with low power and increase as needed)
Detector Gain	Adjust to achieve optimal signal-to-noise ratio without saturation
Scan Speed	Adjust based on the temporal resolution required and sample brightness

Experimental Protocols

Protocol 1: Live-Cell Imaging of Intracellular Magnesium with **Kmg-104AM**

This protocol outlines the steps for loading live cells with **Kmg-104AM** and subsequent imaging using a confocal microscope.

Materials:

- **Kmg-104AM**

- Pluronic F-127 (20% solution in DMSO)
- Hanks' Balanced Salt Solution (HBSS)
- Cells cultured on glass-bottom dishes suitable for confocal microscopy
- Confocal microscope with a 488 nm laser line and appropriate emission filters

Procedure:

- Prepare Loading Solution:
 - Prepare a stock solution of **Kmg-104AM** in high-quality, anhydrous DMSO.
 - On the day of the experiment, prepare a fresh loading solution by diluting the **Kmg-104AM** stock solution in HBSS to a final concentration of 5 μ M.
 - Add Pluronic F-127 to the loading solution to a final concentration of 0.02% to aid in dye solubilization and cell loading. Mix gently by vortexing.
- Cell Loading:
 - Wash the cultured cells twice with warm HBSS to remove any residual serum and media.
 - Add the **Kmg-104AM** loading solution to the cells.
 - Incubate the cells for 30 minutes at 37°C in a humidified incubator.
- Wash:
 - After incubation, remove the loading solution and wash the cells twice with warm HBSS to remove any extracellular dye.
- Imaging:
 - Add fresh, warm HBSS or other appropriate imaging medium to the cells.

- Place the dish on the stage of the confocal microscope.
- Allow the cells to equilibrate for a few minutes before imaging.
- Acquire images using the recommended settings in Table 2.

Protocol 2: Investigating Mitochondrial Magnesium Release

This protocol describes an experiment to visualize the release of Mg^{2+} from mitochondria using **Kmg-104AM** and a mitochondrial uncoupler.

Materials:

- Cells loaded with **Kmg-104AM** (as per Protocol 1)
- Carbonyl cyanide p-(trifluoromethoxy)phenylhydrazone (FCCP) stock solution in DMSO
- Confocal microscope with time-lapse imaging capabilities

Procedure:

- Baseline Imaging:
 - Identify a field of view with healthy, **Kmg-104AM**-loaded cells.
 - Acquire a series of baseline images to establish the initial intracellular Mg^{2+} distribution and fluorescence intensity.
- Induce Mitochondrial Depolarization:
 - Add FCCP to the imaging medium to a final concentration of 1-5 μM .
 - Immediately start time-lapse imaging to capture the dynamic changes in **Kmg-104AM** fluorescence.
- Data Acquisition and Analysis:

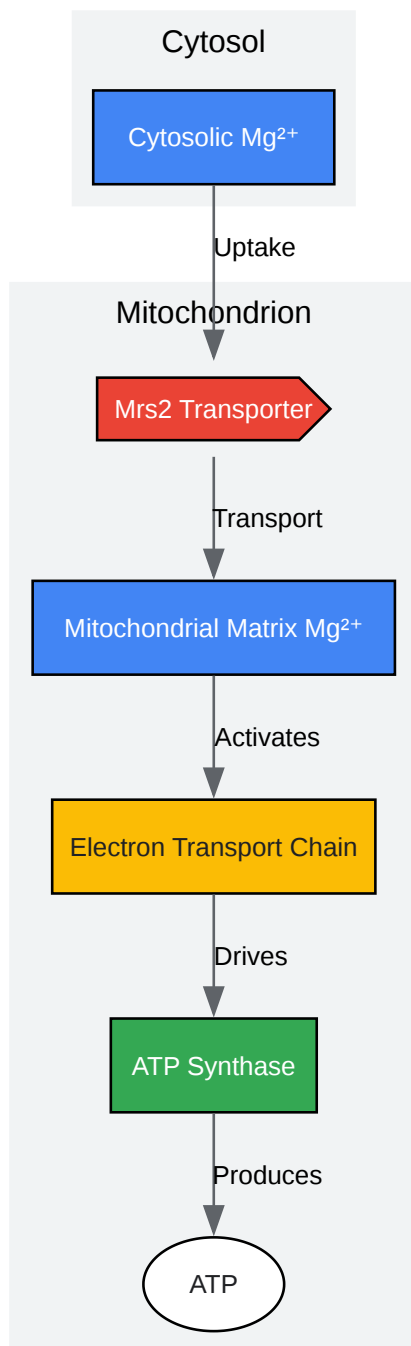
- Continue imaging for a sufficient duration to observe the full response to FCCP.
- Analyze the time-lapse series to quantify the changes in fluorescence intensity in different cellular regions, which correspond to changes in intracellular Mg^{2+} concentration. An increase in cytosolic fluorescence is expected as Mg^{2+} is released from the mitochondria.

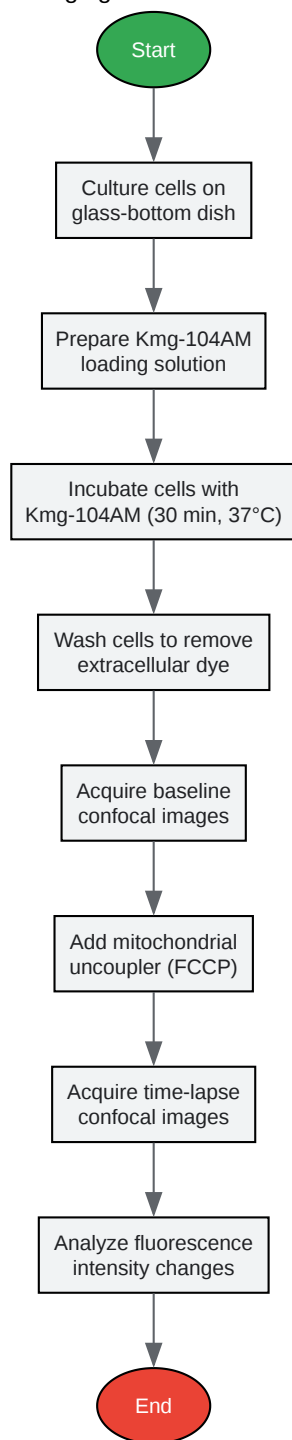
Signaling Pathways and Workflows

Mitochondrial Magnesium Regulation

The following diagram illustrates the key players involved in mitochondrial magnesium uptake and its impact on cellular energy metabolism. The protein Mrs2 is a crucial transporter for Mg^{2+} influx into the mitochondrial matrix. This process is vital for the proper functioning of the electron transport chain and subsequent ATP production.

Mitochondrial Magnesium Signaling Pathway



Workflow for Imaging Mitochondrial Mg^{2+} Release[Click to download full resolution via product page](#)

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References

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